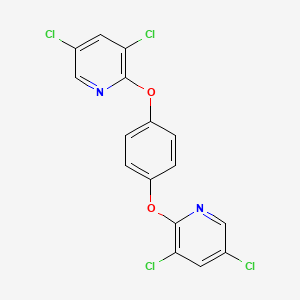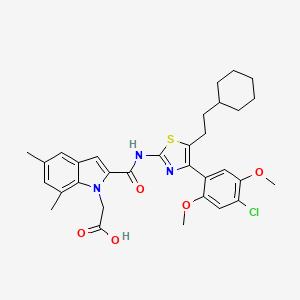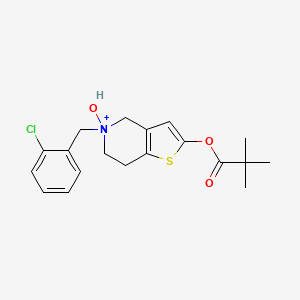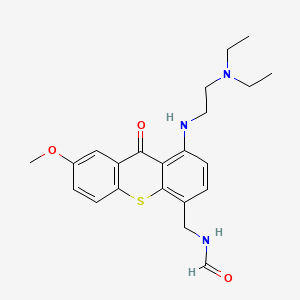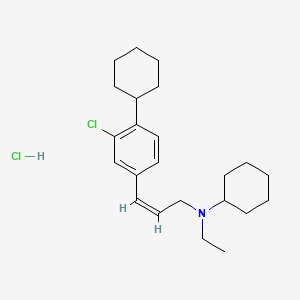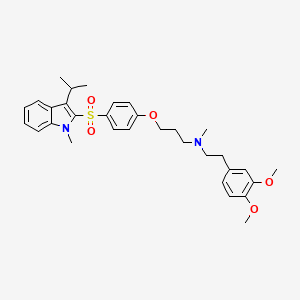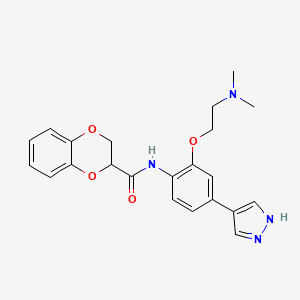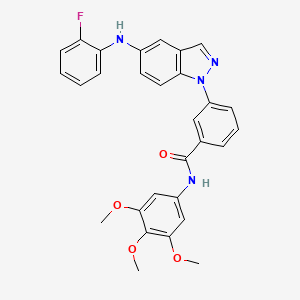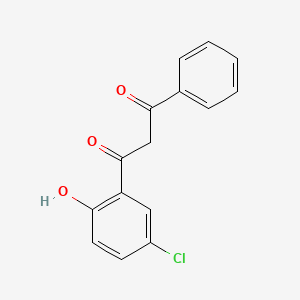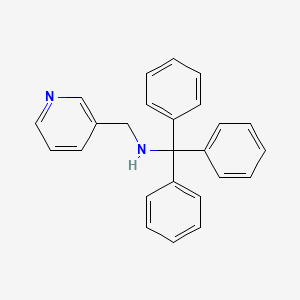
UCL 2077
科学研究应用
UCL 2077 具有广泛的科学研究应用。 它广泛用于与神经元中的缓慢后超极化相关的研究,特别是在丘脑室旁核和海马锥体细胞中 . 该化合物也用于研究神经元的兴奋性和钾电流的调节。 此外,this compound 还用于研究钾通道阻断剂对癫痫相关 KCNQ 通道的影響 .
生化分析
Biochemical Properties
UCL 2077 interacts with various enzymes, proteins, and other biomolecules. It is a selective blocker of the sAHP channels, with an IC50 of 500 nM in hippocampal neurons . This compound also inhibits KCNQ1 and KCNQ2 channels, which are associated with epilepsy . The compound has minimal effects on calcium channels, action potentials, and input resistance . The interactions of this compound with these channels are crucial for its role in modulating neuronal excitability and preventing excessive neuronal firing.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hippocampal neurons, it suppresses the slow afterhyperpolarization (sAHP) current, which is implicated in learning and memory . This suppression leads to an increase in neuronal excitability, as the sAHP current normally acts to reduce excitability after a burst of action potentials . This compound also affects the intermediate-conductance calcium-activated potassium channels, further influencing cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific potassium channels. This compound inhibits the sAHP channels by binding to their opening state, which prevents the channels from conducting potassium ions . This inhibition reduces the afterhyperpolarization phase, leading to increased neuronal excitability. Additionally, this compound selectively blocks KCNQ1 and KCNQ2 channels, which are involved in regulating neuronal and cardiac excitability . The compound’s effects on these channels are voltage-independent, meaning that it can inhibit the channels regardless of the membrane potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -80°C for up to six months and at -20°C for up to one month . In vitro studies have shown that this compound can maintain its inhibitory effects on sAHP channels for extended periods, although its potency may decrease slightly over time . Long-term exposure to this compound in cell cultures has been associated with sustained increases in neuronal excitability and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits sAHP channels and increases neuronal excitability without causing significant adverse effects . At higher doses, the compound can lead to toxic effects, including disruptions in cardiac function due to its inhibition of KCNQ1 channels . The threshold for these adverse effects varies depending on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to potassium channel regulation. The compound interacts with enzymes and cofactors that modulate the activity of sAHP and KCNQ channels . These interactions can influence metabolic flux and the levels of specific metabolites within cells. This compound’s effects on potassium channels also have downstream impacts on cellular energy metabolism and ion homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its binding to potassium channels and other membrane proteins . This compound tends to accumulate in regions with high densities of these channels, such as the hippocampus and other areas of the brain involved in learning and memory . This localization is crucial for its therapeutic effects on neuronal excitability.
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with potassium channels . The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target channels to exert its effects. This compound does not appear to undergo significant post-translational modifications that would alter its localization or function . Its presence in the plasma membrane allows it to effectively modulate neuronal excitability and prevent excessive firing.
准备方法
UCL 2077 的合成涉及三苯甲胺与吡啶的反应。该化合物通常以固体形式制备,纯度≥98% (HPLC)。 它在二甲基亚砜 (DMSO) 中的溶解度大于 20 mg/mL,但在水中不溶 .
化学反应分析
UCL 2077 经历多种类型的化学反应,主要集中在其与离子电流的相互作用。研究表明,它会降低 erg 介导的钾电流的幅度,并提高这些电流的失活速率。 该化合物还会将这些电流的激活曲线移至更低的超极化电位,并降低电压滞后的程度 . 这些反应中常用的试剂和条件包括 DMSO 作为溶剂,以及细胞连接电流记录中的各种离子电流。
作用机制
UCL 2077 的主要作用机制是其作为选择性缓慢后超极化通道阻断剂的作用。它在海马神经元中对缓慢后超极化通道具有抑制作用,IC50 值为 500 nM。该化合物对钙通道、动作电位、输入阻抗和中等后超极化影响很小。 This compound 也是癫痫相关 KCNQ 通道的亚型选择性阻断剂 .
相似化合物的比较
UCL 2077 在选择性抑制缓慢后超极化通道方面是独特的。类似的化合物包括其他钾通道阻断剂,例如 SCH 58261、STF-62247 和 MRS 1523。 this compound 由于其对缓慢后超极化通道的专一性和对其他离子电流的影响最小而脱颖而出 .
属性
IUPAC Name |
1,1,1-triphenyl-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2/c1-4-12-22(13-5-1)25(23-14-6-2-7-15-23,24-16-8-3-9-17-24)27-20-21-11-10-18-26-19-21/h1-19,27H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFNWDHABGBCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647764 | |
| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918311-87-2 | |
| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Triphenylmethylaminomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



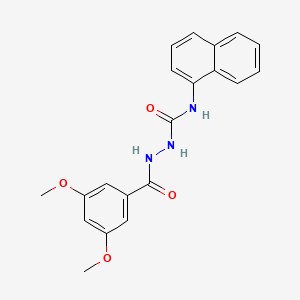
![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)
